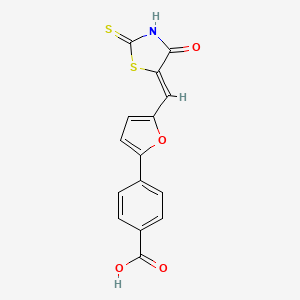![molecular formula C29H30N2O4 B11671809 1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B11671809.png)
1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL is a complex organic compound that features a unique combination of imidazolidine and dibenzofuran structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL typically involves multiple steps:
Formation of the imidazolidine ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Attachment of hydroxybenzyl groups: The imidazolidine intermediate can be further reacted with 2-hydroxybenzyl halides in the presence of a base to form the bis(2-hydroxybenzyl) derivative.
Construction of the dibenzofuran core: This step involves cyclization reactions, often using palladium-catalyzed coupling reactions or other cyclization strategies.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The imidazolidine ring can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and reduced imidazolidine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.
Medicine: As a lead compound for the development of new drugs targeting specific biological pathways.
Industry: As a precursor for the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL would depend on its specific application. For example:
Enzyme inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Receptor modulation: The compound may interact with a receptor, altering its signaling pathway.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2-hydroxybenzyl)imidazolidine: Lacks the dibenzofuran core.
6,7,8,9-Tetrahydrodibenzo[B,D]furan-2-OL: Lacks the imidazolidine and hydroxybenzyl groups.
Uniqueness
1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL is unique due to its combination of structural features, which may confer specific chemical reactivity and biological activity not found in simpler analogs.
Propiedades
Fórmula molecular |
C29H30N2O4 |
|---|---|
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
1-[1,3-bis[(2-hydroxyphenyl)methyl]imidazolidin-2-yl]-6,7,8,9-tetrahydrodibenzofuran-2-ol |
InChI |
InChI=1S/C29H30N2O4/c32-22-10-4-1-7-19(22)17-30-15-16-31(18-20-8-2-5-11-23(20)33)29(30)28-24(34)13-14-26-27(28)21-9-3-6-12-25(21)35-26/h1-2,4-5,7-8,10-11,13-14,29,32-34H,3,6,9,12,15-18H2 |
Clave InChI |
UJTRVSASVXAHQX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3C4N(CCN4CC5=CC=CC=C5O)CC6=CC=CC=C6O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-benzimidazol-2-ylthio)-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B11671743.png)
![N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine](/img/structure/B11671746.png)


![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11671751.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11671761.png)
![(5Z)-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671768.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-cyclohexyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11671771.png)

![3-(4-Fluoro-phenyl)-2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11671782.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11671789.png)
![(5E)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11671795.png)
![(5E)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11671801.png)
![(2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11671814.png)
